molecular formula C10H11N3O2 B13555743 6-Aza-L-tryptophan

6-Aza-L-tryptophan

Cat. No.: B13555743
M. Wt: 205.21 g/mol
InChI Key: IJMJEEWBYMCJQL-UHFFFAOYSA-N
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Description

2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrrolo[2,3-c]pyridine ring system, which is known for its biological activity and potential therapeutic applications. This compound is of interest in medicinal chemistry due to its potential as a drug candidate for various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as TMSCN and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that regulate cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid is unique due to its specific pyrrolo[2,3-c]pyridine ring system, which provides distinct biological activities and therapeutic potential. Its ability to inhibit FGFRs sets it apart from other similar compounds and makes it a promising candidate for further research and development.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-5-12-2-1-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15)

InChI Key

IJMJEEWBYMCJQL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N

Origin of Product

United States

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